(S)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl
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Overview
Description
(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis using chiral ligands or organo-catalysts . Another approach involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous cobalt catalysts .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and atom-economical routes. The hydrogenation of nitriles and reductive amination processes are particularly favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and aminobenzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)phenol: This compound is similar in structure but lacks the fluorine atom, which affects its reactivity and binding properties.
(S)-4-(1-Aminoethyl)benzonitrile: This compound has a nitrile group instead of a carboxylic acid group, leading to different chemical and biological properties.
Uniqueness
(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and binding affinity in biological systems. This makes it a valuable compound in the development of pharmaceuticals and other fine chemicals.
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
OPUFAKBWCGAKGX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(=O)O)F)N |
Origin of Product |
United States |
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